molecular formula C22H15ClN2O2 B10867303 2-(4-chlorophenoxy)-N-phenylquinoline-4-carboxamide

2-(4-chlorophenoxy)-N-phenylquinoline-4-carboxamide

Cat. No.: B10867303
M. Wt: 374.8 g/mol
InChI Key: RCMPQPWSDKUKBQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N~4~-phenyl-4-quinolinecarboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a phenyl group and a chlorophenoxy group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N~4~-phenyl-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis or Friedländer synthesis. The quinoline derivative is then subjected to a series of substitution reactions to introduce the phenyl and chlorophenoxy groups.

    Skraup Synthesis: This method involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid to form the quinoline core.

    Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst to form the quinoline core.

Once the quinoline core is prepared, it undergoes further functionalization:

    Phenyl Substitution:

    Chlorophenoxy Substitution: The chlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorophenol reacts with a halogenated quinoline derivative in the presence of a base.

Industrial Production Methods

Industrial production of 2-(4-chlorophenoxy)-N~4~-phenyl-4-quinolinecarboxamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N~4~-phenyl-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium catalysts for coupling reactions

    Bases: Sodium hydroxide, potassium carbonate for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-N~4~-phenyl-4-quinolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Chemical Biology: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N~4~-phenyl-4-quinolinecarboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-N~4~-phenyl-4-quinolinecarboxamide is unique due to its specific combination of functional groups and the quinoline core. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C22H15ClN2O2

Molecular Weight

374.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-phenylquinoline-4-carboxamide

InChI

InChI=1S/C22H15ClN2O2/c23-15-10-12-17(13-11-15)27-21-14-19(18-8-4-5-9-20(18)25-21)22(26)24-16-6-2-1-3-7-16/h1-14H,(H,24,26)

InChI Key

RCMPQPWSDKUKBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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